molecular formula C8H15NO4 B13861527 1-Hydroxyhexanoylglycine

1-Hydroxyhexanoylglycine

Cat. No.: B13861527
M. Wt: 189.21 g/mol
InChI Key: MBBNCIKYWHIZGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Hydroxyhexanoylglycine is an organic compound belonging to the class of alpha amino acids. These amino acids are characterized by the attachment of the amino group to the carbon atom immediately adjacent to the carboxylate group (alpha carbon). This compound is known for its strong basic properties, as indicated by its pKa value .

Preparation Methods

The synthesis of 1-Hydroxyhexanoylglycine typically involves the reaction of hexanoyl chloride with glycine in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, continuous flow reactors, and advanced purification methods to ensure high yield and purity.

Chemical Reactions Analysis

1-Hydroxyhexanoylglycine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups such as halides or alkyl groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Hydroxyhexanoylglycine has several scientific research applications, including:

Mechanism of Action

The mechanism by which 1-Hydroxyhexanoylglycine exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in amino acid metabolism and signaling pathways .

Comparison with Similar Compounds

1-Hydroxyhexanoylglycine can be compared with other similar compounds such as hexanoylglycine and other N-acylglycines. These compounds share structural similarities but differ in their functional groups and biological activities. For example:

Properties

Molecular Formula

C8H15NO4

Molecular Weight

189.21 g/mol

IUPAC Name

2-(carboxymethylamino)hexanoic acid

InChI

InChI=1S/C8H15NO4/c1-2-3-4-6(8(12)13)9-5-7(10)11/h6,9H,2-5H2,1H3,(H,10,11)(H,12,13)

InChI Key

MBBNCIKYWHIZGN-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)O)NCC(=O)O

Origin of Product

United States

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